3-(p-Iodophenyl)-1-propanol
Overview
Description
3-(p-Iodophenyl)-1-propanol: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanol group
Mechanism of Action
Target of Action
The primary target of 3-(p-Iodophenyl)-1-propanol is the electron transport system of respiring organisms . This compound is known to interact with enzymes such as 4-hydroxybenzoate 3-monooxygenase and PAH ring-hydroxylating dioxygenase alpha subunit .
Mode of Action
This compound interacts with its targets by serving as an electron acceptor in the electron transport chain . It is reduced to form a compound known as INT-formazan . This reduction process is indicative of the respiratory activity of the organism, providing a measure of its metabolic activity .
Biochemical Pathways
The reduction of this compound to INT-formazan is part of the organism’s respiratory activity, which is a key component of its energy metabolism . This process is linked to various biochemical pathways, including those involved in the synthesis and catabolism of nucleotides and amino acids .
Pharmacokinetics
Similar compounds with an albumin binding moiety have shown improved pharmacokinetics, with increased tumor uptake and prolonged retention .
Result of Action
The reduction of this compound to INT-formazan results in the formation of optically dense intracellular deposits . This can be used as an indicator of the metabolic activity of the organism, providing a measure of its health and viability .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of an exogenous carbon and energy source, as well as the presence of the electron-coupling agent phenazine methosulfate, can stimulate the reduction of this compound . Additionally, the compound’s action can be affected by the pH, temperature, and presence of coexisting ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Iodophenyl)-1-propanol typically involves the iodination of a phenylpropane derivative. One common method is the reaction of 3-phenyl-1-propanol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective iodination of the para position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, such as temperature and flow rate, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(p-Iodophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-phenyl-1-propanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-(p-Iodophenyl)propanal or 3-(p-Iodophenyl)propanoic acid.
Reduction: 3-Phenyl-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(p-Iodophenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of the iodine atom, which can be radio-labeled for imaging purposes.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties
Comparison with Similar Compounds
- 4-(p-Iodophenyl)butanoate
- 5-(p-Iodophenyl)pentanoate
- 2-(p-Iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride
Comparison: 3-(p-Iodophenyl)-1-propanol is unique due to its specific structure, which combines a hydroxyl group with an iodinated phenyl ring. This combination imparts distinct reactivity and binding properties compared to other iodinated compounds. For example, 4-(p-Iodophenyl)butanoate and 5-(p-Iodophenyl)pentanoate have longer carbon chains, affecting their solubility and reactivity. The presence of the hydroxyl group in this compound also allows for additional chemical modifications and interactions .
Properties
IUPAC Name |
3-(4-iodophenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDCAVUBMYPYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208810 | |
Record name | 1-Propanol, 3-(p-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60075-78-7 | |
Record name | 4-Iodobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60075-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-(p-iodophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060075787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-(p-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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